Cas no 26967-76-0 (Tri(4-isopropylphenyl)phosphate)
26967-76-0 structure
Product Name:Tri(4-isopropylphenyl)phosphate
Numéro CAS:26967-76-0
Le MF:C27H33O4P
Mégawatts:452.522289037704
CID:53047
PubChem ID:75628
Update Time:2025-11-01
Tri(4-isopropylphenyl)phosphate Propriétés chimiques et physiques
Nom et identifiant
-
- Tri(4-isopropylphenyl)phosphate
- (1-methylethyl)-Phenol phosphate (3:1)
- tris(4-isopropylphenyl)phosphate
- Phenol, (1-methylethyl)-, phosphate (3:1)
- TRI(ISOPROPYLPHENYL)PHOSPHATE
- TRIS(PARA-CUMENYL)PHOSPHATE
- TRIS(ORTHO-ISO-PROPYL-PHENYL)PHOSPHATE
- IPPP
- TRICUMOL PHOSPHATE
- Tri(4-isopropylphenyl) phosphate
- NCGC00260311-01
- tris(4-propan-2-ylphenyl) phosphate
- CAS-68937-41-7
- NCGC00260312-01
- NS00003997
- Q27294219
- ETHYL(4-METHYLBENZOYL)ACETATE
- PHENOL, P-ISOPROPYL-, PHOSPHATE (3:1)
- W-104649
- W-107139
- Phenol, 4-(1-methylethyl)-, phosphate (3:1)
- Tris(p-cumenyl)phosphate
- SCHEMBL36617
- EINECS 219-703-0
- Tox21_202765
- TRIS(P-ISOPROPYLPHENYL) PHOSPHATE
- P-CUMENYL PHOSPHATE ((C9H11O)3PO)
- DSSTox_RID_78659
- DTXSID80858783
- Tris(p-isopropylphenyl)phosphate
- 26967-76-0
- UNII-Y3H2FDX0NW
- Tox21_202764
- DSSTox_CID_8880
- Tris(4-isopropylphenyl) phosphate
- NCGC00260313-01
- CHEMBL458602
- Isopropylphenylphosphat
- A5347
- Phenol, p-isopropyl-, phosphate (3:1) (8CI); p-Cumenyl phosphate ((C9H11O)3PO) (7CI); Tris(4-isopropylphenyl) phosphate; Tris(p-isopropylphenyl) phosphate; Phenol, 4-(1-methylethyl)-, phosphate (3:1); PIP (3:1)
- DSSTox_GSID_28880
- Tris(isopropylphenyl) phosphate
- 2502-15-0
- Y3H2FDX0NW
- Tris[4-(2-methylethyl)phenyl] phosphate
- Tox21_202766
- Phenol,(1-methylethyl)-, phosphate (3:1)
- 2-(4-methylbenzoyl)butanoic acid
- P 8.3-8.5% pound notviscosity48-63(mpa25 inverted exclamation markae)
- Isopropylate Triphenyl Phosphate
-
- Piscine à noyau: 1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3
- La clé Inchi: ANVREEJNGJMLOV-UHFFFAOYSA-N
- Sourire: P(=O)(OC1C=CC(=CC=1)C(C)C)(OC1C=CC(=CC=1)C(C)C)OC1C=CC(=CC=1)C(C)C
Propriétés calculées
- Qualité précise: 452.21200
- Masse isotopique unique: 452.212
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 32
- Nombre de liaisons rotatives: 9
- Complexité: 500
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 7.4
- Surface topologique des pôles: 44.8A^2
Propriétés expérimentales
- Couleur / forme: liquid
- Dense: 1.108
- Point de fusion: -24.9°C
- Point d'ébullition: 245°C
- Point d'éclair: 174.344°C
- Le PSA: 54.57000
- Le LogP: 8.70170
Tri(4-isopropylphenyl)phosphate Informations de sécurité
- Numéro de transport des marchandises dangereuses:UN 3077
- Niveau de danger:9
- Groupe d'emballage:III
- Durée de la sécurité:9
- Catégorie d'emballage:III
Tri(4-isopropylphenyl)phosphate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01HBIX-25g |
Phenol,(1-methylethyl)-, phosphate (3:1) |
26967-76-0 | 25g |
$33.00 | 2023-12-14 | ||
| Aaron | AR01HBIX-100g |
Phenol,(1-methylethyl)-, phosphate (3:1) |
26967-76-0 | 100g |
$63.00 | 2023-12-14 | ||
| Aaron | AR01HBIX-500g |
Phenol,(1-methylethyl)-, phosphate (3:1) |
26967-76-0 | 500g |
$161.00 | 2023-12-14 | ||
| 1PlusChem | 1P01HBAL-25g |
Phenol,(1-methylethyl)-, phosphate (3:1) |
26967-76-0 | 25g |
$36.00 | 2023-12-18 | ||
| 1PlusChem | 1P01HBAL-100g |
Phenol,(1-methylethyl)-, phosphate (3:1) |
26967-76-0 | 100g |
$54.00 | 2023-12-18 | ||
| 1PlusChem | 1P01HBAL-500g |
Phenol,(1-methylethyl)-, phosphate (3:1) |
26967-76-0 | 500g |
$112.00 | 2023-12-18 | ||
| A2B Chem LLC | AY86605-25g |
Phenol,(1-methylethyl)-, phosphate (3:1) |
26967-76-0 | 25g |
$28.00 | 2023-12-31 | ||
| A2B Chem LLC | AY86605-100g |
Phenol,(1-methylethyl)-, phosphate (3:1) |
26967-76-0 | 100g |
$50.00 | 2023-12-31 | ||
| A2B Chem LLC | AY86605-500g |
Phenol,(1-methylethyl)-, phosphate (3:1) |
26967-76-0 | 500g |
$117.00 | 2023-12-31 |
Tri(4-isopropylphenyl)phosphate Littérature connexe
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
26967-76-0 (Tri(4-isopropylphenyl)phosphate) Produits connexes
- 5945-33-5(Bisphenol A Bis(diphenyl phosphate))
- 115-87-7(Phenyl Di-p-tert-butylphenyl Phosphate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fournisseurs recommandés
Yunnanjiuzhen
Membre gold
Fournisseur de Chine
Lot
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Jiangsu Kolod Food Ingredients Co.,ltd
Membre gold
Fournisseur de Chine
Lot